molecular formula C18H22ClN3OS B2953641 (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone CAS No. 897479-08-2

(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone

Cat. No.: B2953641
CAS No.: 897479-08-2
M. Wt: 363.9
InChI Key: JMPDNHQNAIAWNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using spectral data (IR, 1H NMR, and MS) . The compounds were designed, synthesized, and characterized by these techniques .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . The D2 and 5-HT2A affinity of the synthesized compounds was screened in vitro .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, one compound was found to be soluble in DMSO but insoluble in water .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazole and piperazine, closely related to the compound , are synthesized for their potential antimicrobial activity. One study outlines the preparation of compounds with a benzothiazolyl and piperazinyl methanone scaffold, highlighting their variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Anti-mycobacterial Chemotypes

Another significant application is in the development of new anti-mycobacterial chemotypes. Derivatives featuring the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones framework have been identified for their anti-tubercular activity. This research has generated compounds showing potent activity against the Mycobacterium tuberculosis H37Rv strain, with some derivatives displaying low cytotoxicity, indicating a promising therapeutic index (Pancholia et al., 2016).

Anticancer and Antituberculosis Studies

Further research into the compound's derivatives has explored their anticancer and antituberculosis potential. One study synthesized a series of derivatives, revealing that selected compounds exhibited in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity. This suggests a dual therapeutic potential for the compound's derivatives in treating both cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).

Synthesis and Biological Activity

Another aspect of research focuses on synthesizing and evaluating the biological activity of similar compounds. A novel series of derivatives were synthesized, characterized by spectral methods, and screened for in vitro antibacterial activity. Results indicated moderate to good antimicrobial efficacy, showcasing the compound's derivatives as potential antimicrobial agents (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Safety and Hazards

The safety and hazards of similar compounds have been evaluated . Some compounds were found to be safe anti-inflammatory agents .

Future Directions

The future directions for research on similar compounds include the design and synthesis of novel derivatives with improved biological activity . These compounds could potentially be used as therapeutic agents in the treatment of various diseases .

Properties

IUPAC Name

[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-cyclohexylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3OS/c19-14-7-4-8-15-16(14)20-18(24-15)22-11-9-21(10-12-22)17(23)13-5-2-1-3-6-13/h4,7-8,13H,1-3,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPDNHQNAIAWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.